

1-p-Tolyl-cyclohexanecarbonyl chloride molecular structure

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Compound of Interest

Compound Name:	1-p-Tolyl-cyclohexanecarbonyl chloride
CAS No.:	676348-46-2
Cat. No.:	B3183139

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Technical Guide: 1-(p-Tolyl)cyclohexanecarbonyl chloride

Molecular Architecture, Synthesis, and Application in Drug Discovery

Executive Summary

1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a highly reactive acyl chloride characterized by a quaternary carbon center at the 1-position of the cyclohexane ring. This structural motif—a lipophilic cyclohexane scaffold geminally substituted with an aromatic ring and a carbonyl group—is a critical pharmacophore in medicinal chemistry. It serves as a precursor for Kv1.5 potassium channel blockers (anti-arrhythmics) and is structurally homologous to CNS-active agents like venlafaxine and phencyclidine (PCP) derivatives, where the "1-arylcyclohexyl" geometry dictates receptor selectivity.

Molecular Structure & Conformational Dynamics

The defining feature of this molecule is the quaternary carbon (C1). Unlike simple acid chlorides, the carbonyl group here is shielded by the cyclohexane ring and the bulky p-tolyl group.

2.1 Steric and Electronic Profile

- **Quaternary Center:** The C1 carbon is bonded to four non-hydrogen groups (Carbonyl, Aryl, C2-methylene, C6-methylene). This creates significant steric hindrance, reducing the rate of nucleophilic attack compared to non-hindered analogs (e.g., benzoyl chloride).
- **Conformational Locking:** The cyclohexane ring typically adopts a chair conformation.
 - **Thermodynamic Preference:** The bulky p-tolyl group (A-value ~2.8 kcal/mol) strongly prefers the equatorial position to minimize 1,3-diaxial interactions.
 - **Result:** The chlorocarbonyl group (-COCl) is forced into the axial position. This axial orientation further shields the carbonyl carbon from nucleophilic approach, requiring forcing conditions (catalysis or heat) for subsequent derivatization.
- **Electronic Effect:** The p-methyl group on the phenyl ring is a weak electron-donating group (inductive effect). This slightly increases the electron density of the aromatic ring but has minimal direct resonance impact on the carbonyl carbon due to the insulating quaternary center.

2.2 Predicted Spectroscopic Signatures

- **H NMR:**
 - 7.10–7.30 ppm: Aromatic AA'BB' system (p-tolyl).
 - 2.35 ppm: Singlet (Ar-CH₃).
 - 1.20–2.50 ppm: Multiplets (Cyclohexane protons). Note: The axial/equatorial protons will show distinct splitting due to the rigid conformation.
- **IR Spectroscopy:**

- : ~1790–1800 cm

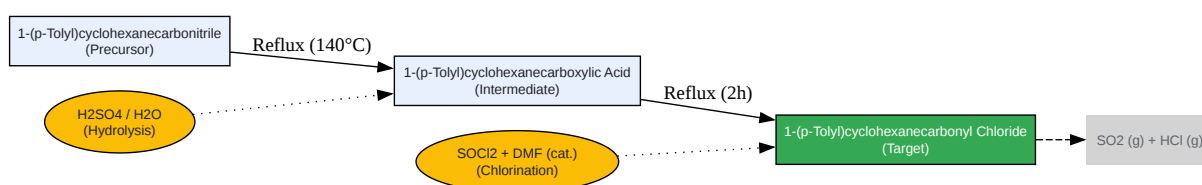
(Characteristic sharp band for acid chlorides, shifted higher than acids/esters).

Synthetic Methodology

Synthesis of sterically crowded acid chlorides requires protocols that overcome the lack of α -hydrogens and steric shielding.

3.1 Synthesis Workflow (DOT Diagram)

The standard route proceeds from the nitrile precursor via the carboxylic acid.



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Figure 1: Synthetic pathway from the nitrile precursor to the target acid chloride.

3.2 Detailed Protocol: Acid to Acid Chloride Conversion

Rationale: The conversion of the hindered 1-(p-tolyl)cyclohexanecarboxylic acid to its chloride requires thionyl chloride (SOCl₂)

) with DMF catalysis. The Vilsmeier-Haack intermediate formed by DMF/SOCl₂

is essential to activate the sterically crowded carboxyl group.

Reagents:

- 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)
- Thionyl Chloride (2.0 – 3.0 eq)

- N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)[1]
- Solvent: Dichloromethane (DCM) or Toluene (optional; neat is preferred for difficult substrates).

Step-by-Step Procedure:

- Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).
- Addition: Charge the flask with the carboxylic acid. If using solvent, add dry DCM (5 vol). If neat, proceed to step 3.
- Activation: Add Thionyl Chloride dropwise. Caution: Gas evolution (SO₂, HCl).
- Catalysis: Add catalytic DMF (1-2 drops). Vigorous bubbling indicates initiation.
- Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for neat/toluene) for 2–4 hours.
 - Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch).
- Workup: Evaporate excess SOCl₂ and solvent under reduced pressure.
- Purification: The residue is typically used directly (crude) due to the hydrolytic instability of acid chlorides. If necessary, distill under high vacuum.

Reactivity & Applications in Drug Development

4.1 The "Crowded Carbonyl" Challenge

The quaternary center makes this acid chloride resistant to hydrolysis compared to linear analogs, but it also slows down desired coupling reactions.

- Nucleophilic Acyl Substitution: When reacting with amines to form amides (e.g., for Kv1.5 blockers), use a strong base (Et

N or DIPEA) and potentially a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the attack.

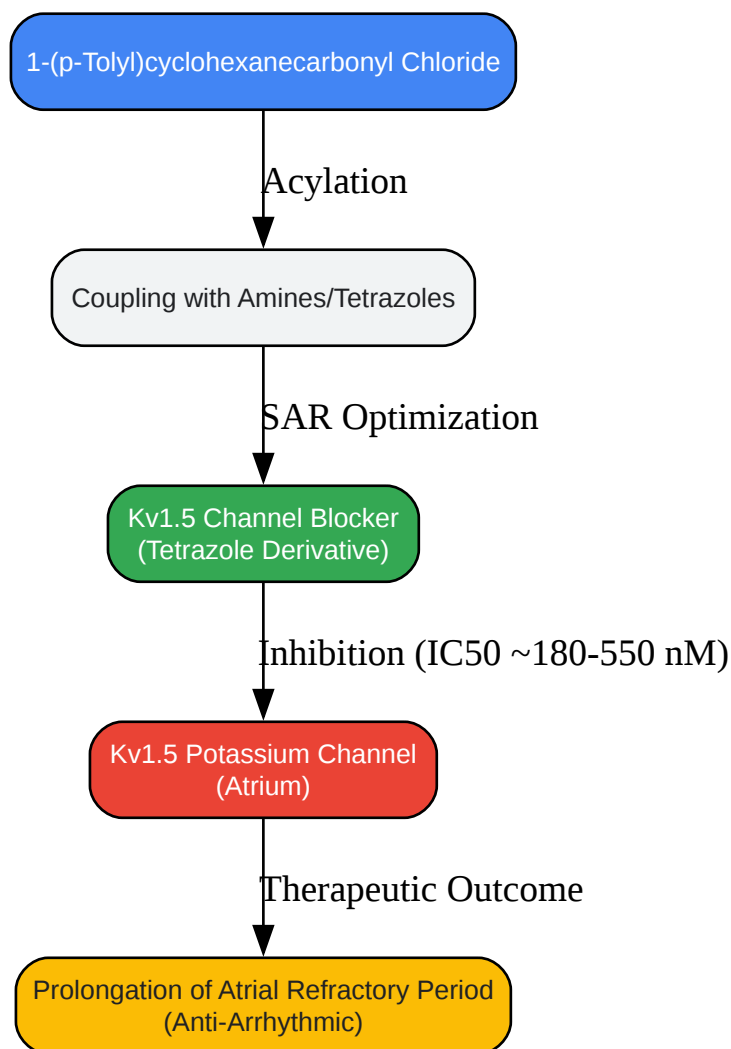
4.2 Key Application: Kv1.5 Blockers

Research indicates this scaffold is used to synthesize tetrazole-derived blockers for the Kv1.5 potassium channel, a target for treating atrial fibrillation.

Mechanism of Action (SAR): The lipophilic 1-(p-tolyl)cyclohexyl group anchors the molecule in the channel pore, while the carbonyl-derived moiety (amide/tetrazole) interacts with the polar residues of the channel vestibule.

4.3 Biological Pathway Context (DOT Diagram)

The following diagram illustrates the role of this scaffold in the synthesis of bioactive Kv1.5 blockers.



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Figure 2: Application of the scaffold in developing atrial-selective anti-arrhythmic agents.

Quantitative Data Summary

Property	Value / Description	Note
Formula	C	
	H	
	ClO	
Molecular Weight	236.74 g/mol	
Physical State	Solid or Viscous Oil	Low melting point solid expected
Reactivity	High (Electrophile)	Moisture Sensitive
Precursor CAS	1206-13-9	1-(p-Tolyl)cyclohexanecarbonitrile
Key Use	Intermediate	Kv1.5 Blockers, CNS Ligands

References

- Molaid Chemicals. (2006). 1-(4-methylphenyl)cyclohexanecarbonyl chloride - Reaction and Application in Kv1.5 Blockers. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) Conversion of Carboxylic Acids to Acid Halides. Retrieved from [\[Link\]](#)

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Sources

- [1. orgosolver.com \[orgosolver.com\]](https://orgosolver.com)
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